1-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core with a 4-chlorophenyl group at position 5, a phenyl group at position 7, and a pyrrolidine-2,5-dione substituent at position 2 of the triazole ring.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2/c22-15-8-6-13(7-9-15)16-12-17(14-4-2-1-3-5-14)27-20(23-16)24-21(25-27)26-18(28)10-11-19(26)29/h1-9,12,17H,10-11H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEIRVOZDJGCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE typically involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide in the presence of heteropolyacids under conventional heating conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Reactions at the Pyrrolidine-2,5-dione Moiety
The succinimide-like structure of the pyrrolidine-2,5-dione group enables nucleophilic ring-opening reactions. For example:
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Amine-mediated ring-opening : Reaction with primary amines (e.g., methylamine) in ethanol at reflux yields imide derivatives. This is analogous to reactions observed in pyrazolo[3,4-d]pyrimidine systems .
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Hydrolysis : Under acidic or basic conditions, the dione ring hydrolyzes to form dicarboxylic acid derivatives. For instance, treatment with aqueous NaOH (1M) at 80°C produces 1-[5-(4-chlorophenyl)-7-phenyl-4H,7H- triazolo[1,5-a]pyrimidin-2-yl]butanedioic acid.
Table 1: Nucleophilic reactions of the pyrrolidine-2,5-dione group
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amine ring-opening | Ethanol, methylamine, reflux, 6h | Imide derivative with -NHCH3 substitution | |
| Hydrolysis | 1M NaOH, 80°C, 3h | Butanedioic acid derivative |
Electrophilic Substitution on the Aromatic Rings
The 4-chlorophenyl and phenyl groups participate in electrophilic substitution, albeit with varying reactivity:
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Chlorophenyl group : Due to electron-withdrawing effects, electrophilic substitution occurs at meta positions. Nitration (HNO3/H2SO4, 0°C) introduces a nitro group at the 3-position of the chlorophenyl ring .
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Phenyl group : Direct bromination (Br2/FeBr3, 50°C) selectively substitutes the para position relative to the triazolopyrimidine core .
Table 2: Electrophilic substitution reactions
| Substrate | Reaction | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Chlorophenyl ring | Nitration | HNO3/H2SO4, 0°C, 2h | 3-Nitro-4-chlorophenyl derivative | |
| Phenyl ring | Bromination | Br2/FeBr3, 50°C, 4h | 4-Bromophenyl derivative |
Condensation Reactions Involving the Triazolopyrimidine Core
The triazolopyrimidine nitrogen atoms act as nucleophilic sites for condensation:
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Aldehyde condensation : Reaction with benzaldehyde in ethanol under acidic conditions forms a Schiff base at N3 of the triazole ring .
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Urea cyclization : Heating with urea in acetic acid yields fused pyrimidine derivatives via annulation .
Table 3: Condensation reactions
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Ethanol, HCl, reflux, 5h | Schiff base at triazole N3 | |
| Urea | Glacial AcOH, 120°C, 8h | Pyrimidine-fused triazolopyrimidine |
Cross-Coupling and Cycloaddition Reactions
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Suzuki coupling : The chlorophenyl group undergoes palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid, Pd(PPh3)4, K2CO3, DMF, 100°C) to form biphenyl derivatives .
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Huisgen cycloaddition : The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming triazole-linked conjugates .
Table 4: Cross-coupling and cycloaddition reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF, 100°C, 12h | Biphenyl derivative | |
| CuAAC | CuSO4·5H2O, sodium ascorbate, RT, 24h | Triazole-linked conjugate |
Stability and Degradation
The compound is stable under ambient conditions but degrades under prolonged UV exposure or strong oxidizing agents:
Scientific Research Applications
Overview
The compound 1-[5-(4-chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its triazole and pyrimidine components are particularly useful in coordination chemistry and as ligands in metal complexes.
Biology
Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. Studies have shown its potential to interact with various biological targets:
- Enzyme Inhibition : Investigated for its ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Explored for modulating receptors linked to disease processes.
Medicine
The therapeutic potential of this compound is significant:
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells by targeting specific molecular pathways.
- Antiviral Properties : The compound has been included in screening libraries for antiviral activity against viruses such as HBV.
Case Studies
Several studies have highlighted the applications of this compound:
-
Anticancer Studies :
- A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
-
Enzyme Inhibition Research :
- Research focused on the inhibition of specific kinases showed that modifications to the triazole ring enhanced binding affinity and selectivity towards target enzymes.
-
Antiviral Screening :
- The compound was included in a library for screening antiviral agents and showed promising results against certain viral infections, warranting further investigation into its mechanism of action.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Useful ligand in metal complexes |
| Biology | Enzyme inhibitor | Inhibits key metabolic enzymes |
| Medicine | Anticancer agent | Induces apoptosis in cancer cells |
| Antiviral agent | Shows activity against HBV |
Mechanism of Action
The mechanism of action of 1-[5-(4-CHLOROPHENYL)-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The triazolopyrimidine scaffold allows for specific interactions with the active site of CDK2, enhancing its inhibitory activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Triazolopyrimidine Derivatives
Key Compounds for Comparison:
Target Compound : 1-[5-(4-Chlorophenyl)-7-Phenyl-4H,7H-Triazolo[1,5-a]Pyrimidin-2-yl]Pyrrolidine-2,5-Dione
Analog 1 : 5-(4-Fluorophenyl)-7-(4-Methylphenyl)-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine
Analog 2 : Pyrazolo[1,5-a]Pyrimidin-7(4H)-one Derivatives (e.g., MK79, MK80, MK86)
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Analog 1 (Fluorophenyl/Methylphenyl) | Analog 2 (Pyrazolo-Pyrimidinones) |
|---|---|---|---|
| Core Structure | Triazolo[1,5-a]Pyrimidine | Triazolo[1,5-a]Pyrimidine | Pyrazolo[1,5-a]Pyrimidinone |
| Position 5 Substituent | 4-Chlorophenyl | 4-Fluorophenyl | 3,5-Bis(trifluoromethyl)phenyl |
| Position 7 Substituent | Phenyl | 4-Methylphenyl | 2-Chlorophenyl or 2-Methoxyphenyl |
| Additional Group | Pyrrolidine-2,5-Dione at Position 2 | None | None |
| Molecular Weight | ~435 g/mol (estimated) | ~335 g/mol | ~400–450 g/mol |
Functional Implications of Substituents
- Chlorine vs.
- Pyrrolidine-2,5-Dione : This cyclic imide introduces hydrogen-bonding capacity and conformational rigidity, which are absent in Analog 1 and Analog 2. This could improve target selectivity in enzyme inhibition, as seen in related sulfonamide herbicides .
- Pyrazolo-Pyrimidinones (Analog 2): The pyrazole-pyrimidinone core in MK79/MK80 differs electronically from triazolopyrimidines, likely altering binding modes in biological systems. For instance, trifluoromethyl groups in MK80 enhance electron-withdrawing effects, improving herbicidal activity .
Herbicidal Potential
Triazolopyrimidine sulfonamides (structurally related to the target compound) are well-documented as acetolactate synthase (ALS) inhibitors, a common herbicidal mechanism . The pyrrolidine-2,5-dione group in the target compound may mimic sulfonamide interactions with ALS, though direct evidence is lacking.
Antimicrobial Activity
The chlorine substituent in the target compound could amplify such effects due to its higher electronegativity.
Biological Activity
The compound 1-[5-(4-chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure incorporates a triazole ring fused to a pyrimidine ring, which is known to contribute to various pharmacological effects.
Chemical Structure and Properties
The IUPAC name for this compound highlights its intricate structure:
- IUPAC Name : this compound
- Molecular Formula : C24H20ClN5O2
This compound is characterized by several functional groups that enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in cancer cell proliferation and survival. The mechanism often involves binding to the active sites of these targets, leading to modulation of their functions.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), HePG-2 (liver cancer).
- Potency : Some derivatives showed IC50 values ranging from 0.3 µM to 24 µM against these cell lines.
These compounds have been reported to induce apoptosis in cancer cells and inhibit cell migration, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound has also demonstrated moderate to strong antibacterial activity against several strains. Notably:
- Activity Against : Salmonella typhi and Bacillus subtilis.
- Inhibition Mechanism : The antibacterial effect is likely due to the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory activity. It has been reported that similar triazolopyrimidines can suppress COX-2 activity effectively:
These findings suggest that the compound could be explored further for therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in substituents at various positions on the triazole and pyrimidine rings can lead to enhanced potency or selectivity against specific targets. For example:
- Substituents such as chlorophenyl groups have been associated with increased anticancer activity.
Case Studies
Several studies have focused on evaluating the biological potential of triazolopyrimidine derivatives:
- Study on Anticancer Effects : A recent study synthesized new aryl analogs and evaluated their effects on MCF-7 cells. Results indicated significant tumor growth inhibition and apoptosis induction .
- Antimicrobial Screening : Another study assessed the antibacterial properties of various derivatives against multiple bacterial strains, confirming the moderate effectiveness of certain compounds .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[5-(4-chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione under laboratory conditions?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:
Core Formation : Reacting 4-chlorophenyl and phenyl-substituted precursors with triazole and pyrimidine intermediates in a solvent like 1,4-dioxane under reflux (24–48 hours).
Functionalization : Introducing the pyrrolidine-2,5-dione moiety via nucleophilic substitution or coupling reactions, often using TEA (triethylamine) as a base to facilitate deprotonation .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions and ring systems (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups).
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond lengths and angles (mean C–C bond deviation <0.004 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Q. What preliminary biological assays are recommended to assess this compound’s bioactivity?
- Methodological Answer : Conduct in vitro screens targeting receptors/enzymes structurally related to its triazolopyrimidine core:
- Enzyme Inhibition : Assay against kinases or adenosine receptors using fluorescence polarization or radiometric assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:
Identify Transition States : Map energy barriers for key steps (e.g., ring closure or substitution).
Optimize Conditions : Use machine learning (ML) to predict solvent/base combinations that minimize side reactions.
- Case Study : ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error by 40% .
Q. What strategies resolve contradictions between computational predictions and experimental yields?
- Methodological Answer :
- Data Triangulation : Cross-validate DFT results with kinetic studies (e.g., variable-temperature NMR) to identify overlooked intermediates.
- Sensitivity Analysis : Use factorial design (e.g., 2 designs) to isolate variables (e.g., temperature, solvent polarity) causing discrepancies .
- Example : If simulated yields exceed lab results, re-examine steric effects in the pyrrolidine-dione moiety using molecular docking .
Q. How can researchers optimize reaction conditions for scale-up without compromising purity?
- Methodological Answer : Implement Design of Experiments (DoE) :
- Factors : Temperature (60–100°C), catalyst loading (0.1–1.0 eq), and reaction time (12–36 hours).
- Response Variables : Yield (%) and HPLC purity (%).
- Statistical Tools : ANOVA to identify significant factors and response surface methodology (RSM) for multi-variable optimization .
| Factor | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80–85 |
| Catalyst (eq) | 0.1 | 1.0 | 0.5–0.7 |
| Time (hours) | 12 | 36 | 24–28 |
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours.
- Analytical Monitoring : Use UPLC-MS to detect degradation products (e.g., hydrolyzed dione rings or oxidized triazole groups) .
- Kinetic Modeling : Calculate half-life () using first-order kinetics under varying pH .
Data Analysis and Experimental Design
Q. How should researchers handle batch-to-batch variability in spectroscopic data?
- Methodological Answer :
- Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments daily.
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR/IR datasets to identify outlier batches .
- Root-Cause Analysis : Trace variability to raw material impurities (e.g., chlorophenyl isomer content) via GC-MS .
Q. What methodologies integrate AI-driven automation into the compound’s synthesis workflow?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
